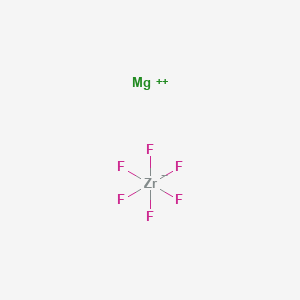

Magnesium hexafluorozirconate(2-)

Description

Magnesium hexafluorozirconate(2−), with the formula MgZrF₆, is a fluorozirconate salt composed of magnesium (Mg²⁺) and the hexafluorozirconate anion ([ZrF₆]²⁻). This compound belongs to a broader class of hexafluorozirconate salts, which are characterized by their stability in aqueous solutions and utility in industrial applications such as surface treatment, catalysis, and ceramics.

Hexafluorozirconate salts are typically synthesized via reactions between zirconium oxide (ZrO₂) or zirconium chloride (ZrCl₄) with hydrofluoric acid (HF) and a metal hydroxide or carbonate. These compounds exhibit high thermal stability and are often employed as fluxes in metallurgy or corrosion inhibitors in coatings .

Properties

CAS No. |

30868-50-9 |

|---|---|

Molecular Formula |

F6MgZ |

Molecular Weight |

229.52 g/mol |

IUPAC Name |

magnesium;hexafluorozirconium(2-) |

InChI |

InChI=1S/6FH.Mg.Zr/h6*1H;;/q;;;;;;+2;+4/p-6 |

InChI Key |

WNOUKUPJLOSHGV-UHFFFAOYSA-H |

SMILES |

F[Zr-2](F)(F)(F)(F)F.[Mg+2] |

Canonical SMILES |

F[Zr-2](F)(F)(F)(F)F.[Mg+2] |

Other CAS No. |

30868-50-9 |

Origin of Product |

United States |

Scientific Research Applications

Materials Science

Magnesium hexafluorozirconate(2-) is primarily utilized in the synthesis of advanced materials, particularly in the manufacturing of ceramics and optical glasses. Its unique properties enhance the mechanical strength and thermal stability of these materials.

| Application | Description |

|---|---|

| Ceramics | Used as a fluxing agent to improve the sintering process of ceramic materials, resulting in enhanced density and strength. |

| Optical Glasses | Serves as a precursor for producing high-quality optical glasses due to its ability to modify refractive indices and improve clarity. |

Chemical Synthesis

This compound plays a crucial role as a reagent in various chemical reactions, particularly in the synthesis of other zirconium compounds. It is used to create complex zirconium-based materials that have applications in catalysis and nanotechnology.

| Reaction Type | Description |

|---|---|

| Precursor for Zirconium Compounds | Acts as a source of zirconium in the preparation of other functionalized zirconium compounds used in catalysis and material science. |

| Catalytic Processes | Investigated for its potential use in catalytic reactions due to its unique chemical properties. |

Industrial Applications

In industrial settings, magnesium hexafluorozirconate(2-) is employed for various applications that leverage its chemical stability and reactivity.

| Industry | Application |

|---|---|

| Construction | Used as an additive in concrete formulations to enhance durability and resistance to environmental factors. |

| Coatings | Acts as a binder and hardener in coatings, improving adhesion and longevity of protective layers on surfaces. |

Case Study 1: Enhancing Ceramic Materials

A study demonstrated that incorporating magnesium hexafluorozirconate(2-) into ceramic formulations significantly improved mechanical properties such as flexural strength and thermal shock resistance. The addition of this compound allowed for lower sintering temperatures while achieving comparable or superior properties compared to traditional ceramics.

Case Study 2: Optical Glass Development

Research indicated that magnesium hexafluorozirconate(2-) could effectively modify the optical properties of glass matrices, leading to the development of glasses with tailored refractive indices suitable for high-performance optical applications. The results showed enhanced transmission rates in specific wavelength ranges, making it ideal for photonic devices.

Comparison with Similar Compounds

Comparison with Similar Hexafluorozirconate Compounds

Structural and Chemical Properties

The table below summarizes key structural and chemical properties of MgZrF₆ and related compounds:

Key Observations :

- K₂ZrF₆ exhibits the highest thermal stability, making it suitable for high-temperature applications like glass etching and metallurgical fluxes .

- (NH₄)₂ZrF₆ is less thermally stable but is widely used in chromium-free passivation coatings for metals, achieving adhesive strengths comparable to chromate-based systems (~7.37 MPa) .

- Na₂ZrF₆ is noted as a competitor to K₂ZrF₆ in certain applications due to its lower cost, though its solubility and stability are inferior .

Surface Treatment and Coatings

- K₂ZrF₆ : Used in chromium-free passivation agents (e.g., Pragokor BP) for galvanized steel, achieving adhesive strengths of ~7.37 MPa .

- (NH₄)₂ZrF₆ : Employed in aluminum and magnesium alloy treatments, offering corrosion resistance comparable to chromate systems .

- MgZrF₆ : Likely utilized in niche applications requiring magnesium-based fluxes or coatings, though specific data is absent.

Ceramics and Glass Manufacturing

- K₂ZrF₆ : Critical in producing optical glass and refractory materials due to its high purity and stability .

- Na₂ZrF₆ : Competes with K₂ZrF₆ in specialty ceramics but faces challenges in solubility and cost-effectiveness .

Catalysis and Metallurgy

Preparation Methods

Stepwise Procedure:

Step 1: Preparation of Hexafluorozirconic Acid

- Zirconium dioxide (ZrO2) is reacted with hydrofluoric acid (HF) under controlled temperature (typically 95–105 °C).

- Hydrofluoric acid is added first into the reaction vessel, followed by slow addition of zirconium dioxide with continuous stirring.

- The mixture is allowed to react for 4–6 hours to form hexafluorozirconic acid or hexafluorozirconate complex in solution.

Step 2: Formation of Magnesium Hexafluorozirconate(2-)

- A magnesium hydroxide or magnesium oxide solution is slowly added to the hexafluorozirconic acid solution to neutralize the acid.

- The pH is carefully monitored and maintained around 7.5–8.5 to ensure complete neutralization without excess base.

- During neutralization, magnesium hexafluorozirconate(2-) crystallizes out as a solid salt.

Step 3: Purification

- The reaction mixture is subjected to centrifugation to separate the solid magnesium hexafluorozirconate(2-) from the mother liquor.

- The solid is washed multiple times with tap water followed by distilled water to remove residual magnesium hydroxide or other impurities.

- The purified solid is dried to yield pure magnesium hexafluorozirconate(2-).

Reaction Conditions and Parameters

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Zirconium dioxide purity | ≥ 99.5% | High purity ensures fewer impurities |

| Hydrofluoric acid conc. | ~50% (w/w) | Concentrated HF required for complexation |

| Magnesium source | Mg(OH)2 or MgO | Hydroxide preferred for controlled neutralization |

| Reaction temperature | 95–105 °C | Optimal for reaction kinetics |

| Reaction time (Step 1) | 4–6 hours | Ensures complete conversion |

| pH during neutralization | 7.5–8.5 | Prevents excess base or acid |

| Washing steps | 3× tap water, then distilled water | Removes residual base and impurities |

| Yield | Expected > 95% | Based on analogous potassium salt synthesis |

Comparative Data from Potassium Hexafluorozirconate Preparation (Analogous Process)

| Embodiment | ZrO2 (kg) | HF (kg) | KOH (kg) | Hexafluorozirconate (kg) | K Fluorozirconate (kg) | Purified Product (kg) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 474 | 900.6 | 860 | 1371 | 1160 | 1000 | 98.8 |

| 2 | 474 | 948 | 900.6 | 1419 | 1185 | 1054 | 98.9 |

| 3 | 474 | 948 | 860 | 1420 | 1193 | 1060 | 99.5 |

Note: These data reflect potassium salt preparation but serve as a reliable model for magnesium salt synthesis with appropriate stoichiometric adjustments.

Analytical and Quality Considerations

- The purity of magnesium hexafluorozirconate(2-) can be confirmed by X-ray diffraction (XRD) to verify crystallinity and phase purity.

- Fourier-transform infrared spectroscopy (FTIR) can identify characteristic Zr–F and Mg–F bonds.

- Thermogravimetric analysis (TGA) assesses thermal stability and moisture content.

- pH and elemental analysis confirm stoichiometric correctness and absence of residual reactants.

Summary and Expert Notes

- The preparation of magnesium hexafluorozirconate(2-) involves the initial formation of hexafluorozirconic acid from zirconium dioxide and hydrofluoric acid, followed by neutralization with magnesium hydroxide.

- Reaction conditions such as temperature, pH, and reactant purity are critical for high yield and product purity.

- Purification by centrifugation and washing ensures removal of unreacted base and soluble impurities.

- While direct experimental data on magnesium hexafluorozirconate are limited, analogous potassium salt preparation methods provide a robust framework for synthesis.

- Further research and optimization may focus on crystallization kinetics, particle size control, and scale-up for industrial applications.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for magnesium hexafluorozirconate(2−), and how can researchers mitigate risks associated with fluoride handling?

- Methodological Answer :

- Synthesis typically involves reacting zirconium hydroxide (Zr(OH)₄) with magnesium fluoride (MgF₂) in a hydrofluoric acid (HF) medium under controlled stoichiometric conditions. Adjust molar ratios to account for magnesium's divalent charge (e.g., Mg:Zr = 1:1).

- Risk Mitigation : Use inert atmosphere gloveboxes to prevent moisture absorption (hygroscopic fluoride salts degrade in humid conditions). Employ double-containment vessels for HF handling and ensure fume hoods with HEPA filters are used. Post-synthesis, neutralize residual HF with calcium carbonate slurry .

- Characterization : Confirm purity via X-ray diffraction (XRD) for crystallinity and inductively coupled plasma mass spectrometry (ICP-MS) for elemental ratios. Fluoride content can be quantified using ion-selective electrodes .

Q. How should researchers design experiments to assess acute toxicity and occupational exposure limits for magnesium hexafluorozirconate(2−)?

- Methodological Answer :

- Acute Toxicity Testing : Follow OECD Guideline 423 for oral LD₅₀ studies in rodents, referencing potassium hexafluorozirconate data (mouse LD₅₀ = 98 mg/kg; rat inhalation LC₅₀ = 160 ppm over 4 hours) . Adjust dosages based on molar mass differences (Mg vs. K salts).

- Occupational Safety : Adhere to workplace exposure limits (WEL) for fluorides (5 mg/m³ TWA, 10 mg/m³ STEL) . Use personal protective equipment (PPE) compliant with EN 374 standards for gloves and full-face respirators with fluoride-specific cartridges .

Q. What analytical techniques are most effective for quantifying magnesium hexafluorozirconate(2−) in mixed-anion systems?

- Methodological Answer :

- Titration : Use EDTA complexometric titration for magnesium quantification, with fluoride masking via boric acid to prevent interference .

- Spectroscopy : Employ ¹⁹F NMR to resolve hexafluorozirconate anions (δ ~ −70 ppm vs. CFC₁₃) and distinguish from competing fluoride species. Pair with Raman spectroscopy to confirm Zr–F vibrational modes (~550 cm⁻¹) .

Advanced Research Questions

Q. How do thermal decomposition pathways of magnesium hexafluorozirconate(2−) compare to analogous alkali metal salts, and what experimental setups are required to study them?

- Methodological Answer :

- Decomposition Analysis : Use thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) under argon. Potassium hexafluorozirconate decomposes at >400°C, releasing HF (detectable via MS m/z 20), KF, and ZrO₂ . For the Mg analog, hypothesize similar pathways but lower decomposition temperatures due to Mg²⁺’s smaller ionic radius.

- Controlled Atmosphere : Conduct experiments in sealed quartz crucibles to prevent oxidation. Post-TGA residues should be analyzed via XRD to identify MgF₂ and ZrO₂ phases .

Q. What strategies resolve contradictions in reported toxicity data for hexafluorozirconate salts, particularly regarding chronic exposure risks?

- Methodological Answer :

- Data Gaps : Current evidence lacks chronic toxicity studies (e.g., IARC has not classified hexafluorozirconates as carcinogens) . Design 90-day rodent inhalation studies (OECD 413) with magnesium hexafluorozirconate aerosols (particle size ≤5 µm). Monitor lung histopathology and serum fluoride levels.

- Confounding Factors : Control for Zr⁴⁺ bioavailability (e.g., use isotopically labeled ⁹⁰Zr to track tissue deposition) and differentiate fluoride-driven toxicity from zirconium-specific effects .

Q. How can magnesium hexafluorozirconate(2−) be stabilized in aqueous systems for electrochemical applications, given its hydrolytic sensitivity?

- Methodological Answer :

- pH Control : Maintain solutions at pH < 3 using dilute HF or H₂SO₄ to suppress hydrolysis (hexafluorozirconate decomposes to ZrO²⁺ and F⁻ above pH 5) .

- Chelation : Add boric acid (0.1 M) to complex free fluoride ions, stabilizing the [ZrF₆]²⁻ anion. Monitor stability via cyclic voltammetry (look for consistent redox peaks at −1.2 V vs. Ag/AgCl) .

Safety and Compliance

Q. What waste disposal protocols are recommended for magnesium hexafluorozirconate(2−) to meet environmental regulations?

- Methodological Answer :

- Neutralization : Treat waste with excess calcium hydroxide to precipitate Zr(OH)₄ and Mg(OH)₂, immobilizing soluble fluorides as CaF₂. Verify fluoride levels < 10 ppm via ion chromatography before disposal .

- Regulatory Compliance : Adhere to CERCLA guidelines (reportable quantity for Zr: 1,000 lbs) and TSCA Section 8(b) for inventory reporting .

Contradictions and Research Gaps

- Ecological Impact : No data exist on magnesium hexafluorozirconate’s bioaccumulation or aquatic toxicity. Propose microcosm studies with Daphnia magna (OECD 202) to establish EC₅₀ values .

- Material Stability : Conflicting reports on hygroscopicity (potassium salts are stable in air , but magnesium’s smaller ion may increase moisture sensitivity). Conduct dynamic vapor sorption (DVS) experiments to clarify .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.